5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine
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Overview
Description
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-c]pyrrole core fused with a pyridine ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a benzyl halide in the presence of a base, followed by cyclization and subsequent functionalization with a trifluoromethyl-substituted pyridine. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
Scientific Research Applications
5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.
Mechanism of Action
The mechanism of action of 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-5-[6-(methyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
- 2-Benzyl-5-[6-(chloro)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Uniqueness
The presence of the trifluoromethyl group in 5-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-2-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group imparts greater chemical stability, lipophilicity, and potential biological activity, making it a unique and valuable compound for various applications .
Properties
IUPAC Name |
2-benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3/c20-19(21,22)18-7-6-17(8-23-18)25-12-15-10-24(11-16(15)13-25)9-14-4-2-1-3-5-14/h1-8,15-16H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKPVKLBMOCOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)C4=CN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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